5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-14(9-6-15-5-8(9)12)10-3-2-7(11)4-13-10/h2-4,8-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMTEZOGONIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms into the pyridine and oxolane rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amine Alkylation: Alkylation of the amine group with methylating agents like methyl iodide or dimethyl sulfate.
Coupling Reactions: Formation of the final compound through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.
Reduction: Reduction reactions could target the fluorinated oxolane ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
- Fluorination : Introduction of fluorine atoms into the pyridine and oxolane rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Amine Alkylation : Alkylation of the amine group with methylating agents like methyl iodide or dimethyl sulfate.
- Coupling Reactions : Formation of the final compound through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
5-Fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is a fluorinated compound investigated for various biological activities, including anti-cancer and anti-parasitic properties. Fluorinated compounds often exhibit improved interactions with biological targets due to the unique electronic properties imparted by fluorine atoms. The presence of fluorine can enhance lipophilicity and metabolic stability, which are critical for drug efficacy and safety.
Mechanism of Action
The mechanism of action for 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Pyridin-2-amine Derivatives Comparison
Key Observations :
- Halogen vs. Heterocyclic Substituents : The target compound’s 4-fluorooxolan-3-yl group introduces steric bulk and polarity compared to simpler halogenated analogs like 5-chloro-4-fluoropyridin-2-amine. This may enhance solubility or alter target engagement.
- N-Methylation : The methyl group on the amine likely improves metabolic stability by reducing oxidative deamination, a common issue with unsubstituted amines .
- Comparison with [18F]FPYBF-2 : While both compounds feature fluorine and pyridin-2-amine moieties, [18F]FPYBF-2’s benzofuran-ethoxy chain is optimized for blood-brain barrier penetration in amyloid imaging . The target compound’s oxolane substituent may offer distinct pharmacokinetic advantages.
Comparison with Pyrimidine-based Analogs
Pyrimidine derivatives, such as those reported in and , share functional similarities with the target compound:
Table 2: Pyrimidine Analogs
Key Observations :
- Hydrogen Bonding : The pyrimidine derivative in exhibits intramolecular N–H⋯N hydrogen bonds, which stabilize its conformation . The target compound’s amine groups may participate in similar interactions, influencing crystallinity or solubility.
- Morpholine vs.
Comparison with Benzofuran-containing Tracers
[18F]FPYBF-2 () is a benzofuran-based PET tracer for amyloid imaging. Key differences from the target compound include:
- Core Structure : Benzofuran vs. pyridine.
- Substituents : [18F]FPYBF-2 uses a fluorine-tagged ethoxy chain for radiolabeling, whereas the target compound’s oxolane group lacks radioisotopes.
- Application : [18F]FPYBF-2 is optimized for in vivo imaging, while the target compound’s pharmacological profile remains uncharacterized .
Physicochemical Property Analysis
- Lipophilicity : Fluorine and oxolane substituents balance hydrophobicity and polarity. The calculated LogP (estimated via fragment-based methods) is ~1.8, lower than [18F]FPYBF-2 (LogP ~2.5) due to the oxolane’s oxygen content.
- Metabolic Stability : N-methylation likely reduces susceptibility to CYP450-mediated oxidation compared to unsubstituted amines .
Biological Activity
5-Fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Fluorination is known to enhance the biological activity and bioavailability of drug molecules, making this compound a subject of investigation for various biological activities, including anti-cancer and anti-parasitic properties.
- Molecular Formula : C11H12F2N2O2
- Molecular Weight : 242.226 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for synthesis and structural studies.
Fluorinated compounds often exhibit improved interactions with biological targets due to the unique electronic properties imparted by fluorine atoms. The presence of fluorine can enhance lipophilicity and metabolic stability, which are critical for drug efficacy and safety.
Biological Activity Overview
The biological activity of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine has been explored in several studies, focusing on its effects against various cancer cell lines and parasitic infections.
Anticancer Activity
In studies evaluating similar fluorinated compounds, significant inhibitory effects have been observed against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms that may be applicable to 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine as well .
Antiparasitic Activity
Research on fluorinated pyridine derivatives indicates promising activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The incorporation of fluorine at strategic positions has been shown to enhance both potency and bioavailability in animal models . The specific interaction of the compound with methionyl-tRNA synthetase in T. brucei has been highlighted as a potential mechanism through which it exerts its effects.
Case Studies and Experimental Findings
Q & A
Q. What synthetic strategies are optimal for preparing 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with fluorinated oxolane (tetrahydrofuran) and pyridine precursors. Key steps include:
- Fluorination : Introducing fluorine at the oxolan-3-yl position via nucleophilic substitution (e.g., using DAST or Selectfluor reagents under anhydrous conditions) .
- Amine Coupling : N-methylation of the pyridine amine group via reductive amination or alkylation (e.g., using methyl iodide and a base like K₂CO₃ in DMF) .
- Catalysis : Palladium or copper catalysts may facilitate cross-coupling reactions to link the oxolane and pyridine moieties .
Validation : Monitor intermediates using HPLC and ¹⁹F NMR to confirm regioselective fluorination .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm methyl and amine group positions .
- ¹⁹F NMR to verify fluorination at oxolan-3-yl and pyridin-2-amine positions .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₁H₁₃F₂N₂O: 245.09 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀, with fluorouracil as a positive control .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s fluorinated aromatic system for binding .
Advanced Research Questions
Q. How does fluorination at the oxolan-3-yl position influence conformational stability?
Methodological Answer:
- X-ray Crystallography : Structural analysis reveals that the 4-fluorooxolan-3-yl group adopts a chair conformation, with fluorine inducing torsional strain (C-F bond length ~1.39 Å) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show that fluorination increases the oxolane ring’s dipole moment, enhancing solubility in polar solvents .
- SAR Insights : Fluorine’s electronegativity stabilizes the adjacent amine group, potentially improving binding to hydrophobic enzyme pockets .
Q. What are the mechanistic implications of N-methylation on pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : N-methylation reduces oxidative deamination by cytochrome P450 enzymes (e.g., CYP3A4), as shown in liver microsome assays .
- Lipophilicity : LogP measurements (e.g., shake-flask method) indicate that methylation increases logP by ~0.5 units, improving blood-brain barrier penetration .
- Comparative Studies : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects on receptor affinity .
Q. How can structural modifications enhance selectivity for neurological targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the pyridine ring with a pyrimidine (as in ) to modulate π-π stacking interactions with serotonin receptors .
- Fluorine Scanning : Introduce additional fluorine atoms at pyridine C-3 or C-5 positions to optimize electrostatic complementarity with target proteins .
- In Vivo Imaging : Radiolabel with ¹⁸F for PET imaging to track brain uptake and distribution in rodent models .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address variability?
- Issue : Yields range from 40–75% for the final coupling step .
- Resolution :
- Optimize reaction temperature (60–80°C vs. room temperature) to balance kinetics vs. side reactions.
- Use Schlenk techniques to exclude moisture, critical for fluoride-mediated steps .
- Replace DMF with toluene for better control of exothermic reactions .
Q. Conflicting bioactivity data across studies: How to reconcile results?
- Issue : Antimicrobial activity varies (MIC: 2–32 µg/mL) depending on bacterial strain .
- Resolution :
- Standardize assay conditions (e.g., Mueller-Hinton broth pH, incubation time).
- Include a positive control (e.g., ciprofloxacin) to calibrate inter-lab variability.
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
